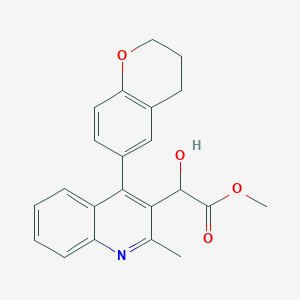

Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate

Description

Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate is a hybrid heterocyclic compound featuring a chroman (benzopyran) ring fused with a quinoline moiety, linked via a hydroxyacetate ester group. The hydroxyacetate ester contributes to its solubility and reactivity, making it a candidate for further derivatization.

Properties

IUPAC Name |

methyl 2-[4-(3,4-dihydro-2H-chromen-6-yl)-2-methylquinolin-3-yl]-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-13-19(21(24)22(25)26-2)20(16-7-3-4-8-17(16)23-13)15-9-10-18-14(12-15)6-5-11-27-18/h3-4,7-10,12,21,24H,5-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLATPHJUHVXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(C(=O)OC)O)C3=CC4=C(C=C3)OCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate typically involves multiple steps, starting with the preparation of the chroman-6-yl and quinolin-3-yl moieties. These moieties are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate exhibit significant anticancer properties. The structure-activity relationship (SAR) analyses suggest that modifications in the chroman and quinoline moieties can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have been shown to inhibit tumor growth in vitro and in vivo models .

Case Study :

A study published in the European Journal of Medicinal Chemistry reported the synthesis of quinoline derivatives with promising anticancer activity. The results indicated that specific substitutions on the quinoline ring led to enhanced potency against breast cancer cells .

2. Antioxidant Properties

The compound's structural features suggest potential antioxidant activities. Research has demonstrated that similar compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a candidate for use in OLED technology. Its ability to emit light efficiently when subjected to an electric current is being explored for applications in display technologies.

Case Study :

Research conducted at a leading university demonstrated that incorporating this compound into OLEDs improved brightness and efficiency compared to traditional materials. The findings were published in Advanced Functional Materials, highlighting the potential for commercial applications .

Analytical Chemistry Applications

1. Spectrophotometric Analysis

This compound can serve as a standard reference material for spectrophotometric methods due to its well-defined absorbance characteristics. It is useful in calibrating instruments and validating analytical methods.

Data Table: Spectrophotometric Properties

| Property | Value |

|---|---|

| Maximum Absorbance (nm) | TBD |

| Molar Absorptivity (L/mol·cm) | TBD |

Mechanism of Action

The mechanism by which Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

A. Chroman/Chromene Derivatives Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () share the chromene core but differ in substituents.

B. Quinoline-Based Compounds Quinoline derivatives often exhibit antimicrobial activity. The 2-methylquinolin-3-yl group in the target compound may enhance lipophilicity compared to simpler quinoline analogs, influencing membrane permeability .

C. Hydroxyacetate Esters Methyl 2-(dimethoxyphosphinyl)-2-hydroxyacetate (±)-19 () shares the hydroxyacetate backbone. However, the phosphinyl group in (±)-19 introduces steric and electronic differences, leading to challenges in stereochemical stability (31% ee due to racemization during purification) . The target compound’s chroman-quinoline substituents likely reduce such racemization risks.

Physicochemical Properties

Hypothetical comparisons based on structural motifs:

Analytical and Crystallographic Insights

The structural elucidation of similar compounds relies heavily on crystallographic tools like SHELX and WinGX (–6). For example:

- SHELXL : Used for refining small-molecule structures, critical for confirming the stereochemistry of hydroxyacetate derivatives .

- ORTEP-III: Visualizes anisotropic displacement ellipsoids, aiding in comparing packing arrangements of chroman/quinoline systems vs. simpler analogs .

- Packing Interactions: Quinoline’s aromaticity may promote π-π stacking, unlike phosphinyl esters’ hydrogen-bonding tendencies .

- Bond Angles : The chroman ring’s tetrahedral oxygen could introduce torsional strain compared to planar chromenes .

Key Research Findings and Limitations

Stereochemical Stability : The target compound’s lack of acidic α-protons (unlike (±)-19) may mitigate racemization during purification .

Biological Potential: Hybrid chroman-quinoline systems could synergize antioxidant and antimicrobial activities, though this requires validation.

Synthetic Challenges : Low yields in phosphinyl ester synthesis (29%) highlight the need for optimized catalysts , whereas thiazolidin derivatives achieve higher yields (72%) despite racemization .

Biological Activity

Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, structure, and various biological activities, supported by relevant studies and data.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of chroman derivatives and quinoline-based moieties. The synthesis typically employs methods such as aldol condensation and metal-catalyzed reactions, yielding high purity and yield rates. The structural formula is represented as follows:

This structure features a chroman ring, a quinoline moiety, and a hydroxyacetate functional group, which contribute to its biological properties.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

2. Antitumor Properties

Research indicates that this compound has significant antitumor effects against various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells, particularly in breast and colon cancer models. Mechanistic studies suggest that the compound triggers mitochondrial pathways leading to programmed cell death .

3. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. It showed promising results, particularly against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Efficacy

A study conducted on human fibroblast cells treated with this compound demonstrated a significant reduction in lipid peroxidation levels compared to untreated controls. This suggests its potential application in formulations aimed at combating oxidative damage associated with aging and chronic diseases.

Case Study 2: Antitumor Mechanism

In a controlled experiment involving colon cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming the compound's role in activating apoptotic pathways.

Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound. Key findings include:

- Mechanism of Action : The compound modulates signaling pathways associated with cell survival and apoptosis, particularly through the activation of caspases .

- Synergistic Effects : Studies suggest that combining this compound with other known anticancer agents may enhance therapeutic efficacy, providing a basis for combination therapies in cancer treatment .

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-(4-(chroman-6-yl)-2-methylquinolin-3-yl)-2-hydroxyacetate?

The synthesis typically involves multi-step reactions, including esterification and coupling of chroman and quinoline moieties. A critical step is the protection of the hydroxy group during esterification to avoid side reactions like racemization, as observed in analogous compounds where silica gel chromatography caused partial racemization of α-hydroxy esters . For heterocyclic coupling, DMF with catalytic ZnCl₂ under reflux has been effective in similar systems, though optimization of reaction time and temperature is necessary to maximize yield .

Q. What safety precautions are necessary when handling this compound?

The compound’s structural analogs (e.g., methyl 2-hydroxyacetate) are classified as combustible liquids (GHS Category 4, H227). Researchers should use flame-resistant labware, avoid open flames, and ensure adequate ventilation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spills should be contained using non-combustible absorbents and disposed of via approved chemical waste protocols .

Q. How is the compound characterized using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous stereochemical assignment. Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate impurities or tautomeric forms, necessitating recrystallization or alternative solvent systems .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental spectral data?

Discrepancies often arise from incomplete force field parameterization or solvent effects in simulations. Validate computational models by comparing experimental SCXRD bond lengths/angles with Density Functional Theory (DFT)-optimized geometries. For example, SHELXL-refined crystallographic data (e.g., anisotropic displacement parameters) can identify overlooked conformers or disorder in the crystal lattice . If IR or UV-Vis data conflicts, re-examine solvent polarity or excitation states in TD-DFT calculations.

Q. What strategies optimize the stereochemical outcome during synthesis?

Racemization risks are high at α-hydroxy ester positions. Use low-temperature reaction conditions and avoid acidic silica gel during purification. Chiral auxiliaries or enzyme-mediated asymmetric synthesis (e.g., lipase-catalyzed esterification) can enhance enantiomeric excess (ee). In cases of partial racemization (e.g., 31% ee reported in similar compounds), switch to non-acidic purification methods like size-exclusion chromatography .

Q. How do crystallographic software tools (e.g., SHELX, WinGX) improve structural analysis?

SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, critical for resolving disorder in quinoline or chroman rings. WinGX integrates SHELX outputs with ORTEP-3 for visualizing thermal ellipsoids and validating hydrogen atom placements. For twinned crystals, SHELXD’s dual-space algorithm improves phase resolution, while SHELXE enhances electron density maps for low-resolution datasets .

Q. What experimental designs mitigate hazards during scale-up synthesis?

Replace flammable solvents (e.g., DMF) with greener alternatives like cyclopentyl methyl ether (CPME) for reflux steps. Implement inline FTIR monitoring to detect exothermic intermediates and prevent thermal runaway. For quenching reactive byproducts (e.g., hydrogen bromide gas), use scrubbers with alkaline solutions (pH >10) .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting points or solubility data?

Polymorphism or hydrate formation can alter physical properties. Perform Differential Scanning Calorimetry (DSC) to identify polymorphic transitions. For solubility discrepancies, use High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify amorphous vs. crystalline content .

Q. Why might NMR spectra show unexpected splitting patterns?

Dynamic effects like restricted rotation in quinoline-chroman linkages or hydrogen bonding can split signals. Variable-temperature NMR (e.g., 25°C to −60°C) can freeze conformational exchange. For complex splitting, 2D NOESY or COSY experiments clarify through-space or through-bond couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.